molecular formula C4H10ClNO2 B14528353 2-Hydroxy-2-methylpropanamide;hydrochloride CAS No. 62808-41-7

2-Hydroxy-2-methylpropanamide;hydrochloride

Cat. No.: B14528353
CAS No.: 62808-41-7
M. Wt: 139.58 g/mol
InChI Key: YJQOXMUKDRXHQW-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylpropanamide;hydrochloride is a chemical compound with the molecular formula C4H11ClN2O It is a derivative of propanamide and is characterized by the presence of a hydroxyl group and a methyl group attached to the amide nitrogen

Properties

CAS No.

62808-41-7

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

IUPAC Name

2-hydroxy-2-methylpropanamide;hydrochloride

InChI

InChI=1S/C4H9NO2.ClH/c1-4(2,7)3(5)6;/h7H,1-2H3,(H2,5,6);1H

InChI Key

YJQOXMUKDRXHQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methylpropanamide;hydrochloride typically involves the reaction of 2-hydroxy-2-methylpropionamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{C4H9NO2} + \text{HCl} \rightarrow \text{C4H11ClN2O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methylpropanamide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Hydroxy-2-methylpropanamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methylpropanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropionamide: A closely related compound with similar structural features but without the hydrochloride group.

    2-Amino-2-methylpropanamide: Another related compound with an amino group instead of a hydroxyl group.

Uniqueness

2-Hydroxy-2-methylpropanamide;hydrochloride is unique due to the presence of both a hydroxyl group and a hydrochloride group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

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